molecular formula C9H4Cl2FN B089928 1,3-Dichloro-5-fluoroisoquinoline CAS No. 1259223-98-7

1,3-Dichloro-5-fluoroisoquinoline

Cat. No.: B089928
CAS No.: 1259223-98-7
M. Wt: 216.04 g/mol
InChI Key: JAJZIXXLBFCSAX-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2FN. It is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-fluoroisoquinoline can be synthesized through several methods. One common approach involves the selective fluorination of 1,3-dichloroisoquinoline using potassium fluoride. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dichloro-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJZIXXLBFCSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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